4,7,8-Trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
4,7,8-Trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable substance for research and industrial applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, the compound may be used as a probe or inhibitor to study biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine: The compound has potential applications in drug development. Its unique properties may make it suitable for use as a therapeutic agent or as a precursor for the synthesis of pharmaceuticals.
Industry: In industrial applications, the compound can be used as a catalyst or additive in chemical processes. Its properties may enhance the efficiency and selectivity of various industrial reactions.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by purification steps to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. These products may include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Comparison with Similar Compounds
Purino[7,8-a]imidazole-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Other trimethylated purines: Compounds with similar trimethylated purine structures may exhibit similar properties and applications.
Uniqueness: 4,7,8-Trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione stands out due to its specific combination of substituents and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
4,7,8-trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-6-8-19-10(3)11(4)21-12-13(17-15(19)21)18(5)16(23)20(9-7-2)14(12)22/h6-7H,1-2,8-9H2,3-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTVYRIKVQNPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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